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Compound of Interest

Compound Name:
3-Methoxy-4-(2-

methoxyethoxy)benzoic acid

CAS No.: 247569-94-4

Cat. No.: B2976881

Get Quote

Molecular Profile & Synthetic Context
Before engaging in spectroscopic analysis, one must understand the structural origin of the

molecule to anticipate impurities. This compound is typically synthesized via the O-alkylation of

Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).

IUPAC Name: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid

CAS Number: 247569-94-4

Molecular Formula:

[1]

Molecular Weight: 226.23 g/mol

Key Structural Features:

Benzoic Acid Core: Provides acidic proton and conjugated UV chromophore.
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3-Methoxy Group: Electron-donating group (EDG) affecting aromatic coupling constants.

4-(2-Methoxyethoxy) Tail: A short PEG-like chain that significantly alters solubility

compared to the parent vanillic acid.

Synthetic Pathway & Impurity Logic
The following diagram illustrates the synthesis logic and potential impurities that spectroscopy

must detect (e.g., unreacted Vanillic Acid or hydrolysis byproducts).
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Figure 1: Synthetic pathway showing the origin of the target molecule and potential critical

quality attributes (CQAs).

Spectroscopic Characterization Strategy
To validate the structure and purity, a multi-modal approach is required. The primary challenge

is distinguishing the 2-methoxyethoxy tail from the 3-methoxy group and ensuring the

carboxylic acid is intact.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-d6 is the preferred solvent.

Reasoning: It ensures complete solubility of the carboxylic acid and prevents the exchange

of the acidic proton (–COOH), allowing it to be visible as a broad singlet, which often

disappears in

.
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Predicted

H NMR Assignment (400 MHz, DMSO-d6)
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Critical Validation Check: The integration ratio between the aromatic region and the aliphatic

region must be 3:10 (3 aromatic protons vs. 2+3+2+3 aliphatic protons). Any deviation

suggests contamination with Vanillic acid (which lacks the 7 aliphatic protons of the tail).

C NMR Key Signals[2]
Carbonyl (C=O): ~167 ppm.

Aromatic C-O: ~152 ppm (C4) and ~148 ppm (C3).

Aliphatic Linkers: ~68-71 ppm (PEG chain carbons).

Methoxy Carbons: ~55 ppm (Ar-OMe) vs ~58 ppm (Aliphatic-OMe).

Infrared (IR) Spectroscopy (ATR Method)
IR is used primarily for "fingerprinting" to confirm the presence of the carboxylic acid dimer and

ether linkages.

2500–3300 cm⁻¹ (Broad): O–H stretch of carboxylic acid (dimer).

1680–1700 cm⁻¹ (Strong): C=O stretching (Benzoic acid derivative).

1580–1600 cm⁻¹: C=C aromatic skeletal vibrations.

1260–1275 cm⁻¹: C–O stretching (Aryl alkyl ether).

1100–1150 cm⁻¹: C–O–C stretching (Aliphatic ether of the methoxyethoxy chain).

Mass Spectrometry (LC-MS)
Ionization Mode: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred due to

the carboxylic acid.

Molecular Ion:

at m/z 225.2.

Fragmentation: Expect loss of
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(m/z 44) or cleavage of the methoxyethyl chain.

Experimental Protocol: Purity Assessment
This protocol ensures the material is suitable for use as a pharmaceutical intermediate.

Reagents & Equipment[2][3]
Solvent: DMSO-d6 (99.8% D) with 0.03% TMS.

Standard: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid (Reference Standard, >99%).

Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow
Sample Preparation:

Weigh 10-15 mg of the sample into a clean vial.

Add 0.6 mL of DMSO-d6.

Critical Step: Sonicate for 30 seconds. The PEG-like tail can cause crystal packing that

resists passive dissolution; sonication ensures homogeneity.

Acquisition:

Set probe temperature to 298 K (25°C).

Acquire 16 scans (minimum) with a relaxation delay (d1) of 5 seconds to ensure

quantitative integration of the carboxylic proton.

Data Processing & Logic Check:

Phase and baseline correct.

Reference DMSO residual peak to 2.50 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b2976881/docs?utm_src=pdf-body#spectroscopic-profiling-quality-control-3-methoxy-4-2-methoxyethoxy-benzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2976881?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Decision Gate: If the doublet at 7.05 ppm (H5) shows a "roofing effect" or splitting >8.5 Hz,

check for ortho-isomers (impurities from regio-selective alkylation errors).

Analytical Decision Tree
Use the following logic flow to determine batch release.

Crude Sample

1H NMR (DMSO-d6)

Check: Aliphatic Region
(3.3 - 4.2 ppm)

Integrals Correct (2:3:2:3)

Yes

Missing/Wrong Integrals

No

Check: Aromatic Region
(Vanillic Acid impurity?)

REWORK
(Recrystallize)

RELEASE BATCH
(Proceed to HPLC)

Clean Impurity > 1%

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2976881/docs?utm_src=pdf-body-img#spectroscopic-profiling-quality-control-3-methoxy-4-2-methoxyethoxy-benzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2976881?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Analytical decision tree for batch release based on NMR data.

Applications & Significance
This molecule is not merely a laboratory curiosity; it is a vital intermediate in the synthesis of

EGFR and Src kinase inhibitors.

Bosutinib Synthesis: Research indicates that 3-methoxy-4-(2-methoxyethoxy)benzoic
acid is a structural analog to intermediates used in Bosutinib manufacturing. The introduction

of the methoxyethoxy chain improves the water solubility of the final drug candidate

compared to simple methoxy substituents.

Liquid Crystals: Benzoic acid derivatives with alkoxy tails are common mesogens. The

flexibility of the ethylene glycol linker lowers the melting point and stabilizes nematic phases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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